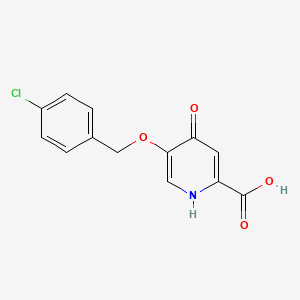

5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a chlorobenzyl group attached to an oxy group, which is further connected to a dihydropyridine ring with a carboxylic acid and a ketone group. Dihydropyridines are known for their wide range of applications, particularly in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid typically involves the reaction of 4-chlorobenzyl alcohol with a suitable dihydropyridine precursor. The reaction is carried out under controlled conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of large quantities of the compound. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to various physiological effects, such as vasodilation and reduced blood pressure. The compound’s interaction with molecular pathways and targets is a subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

Felodipine: Another calcium channel blocker with structural similarities.

Uniqueness

5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is unique due to the presence of the chlorobenzyl group, which can impart distinct chemical and biological properties. This structural feature may influence its binding affinity and specificity for molecular targets, making it a valuable compound for research and development.

Biological Activity

5-((4-Chlorobenzyl)oxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The compound has the molecular formula C13H10ClNO4 and a molecular weight of approximately 281.68 g/mol. Its structure features a dihydropyridine core substituted with a 4-chlorobenzyl ether and a carboxylic acid functional group, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine ring followed by functionalization at the 5-position. Various methodologies have been explored to optimize yield and purity, often utilizing microwave-assisted synthesis for efficiency.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve inhibition of bacterial DNA gyrase, similar to fluoroquinolone antibiotics.

Table 1: Antimicrobial Efficacy Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 128 µg/mL |

Anticancer Activity

The anticancer potential has been evaluated using various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxic effects, with IC50 values indicating its potency in reducing cell viability.

Table 2: Anticancer Activity Against Selected Cell Lines

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Gyrase : Similar to other quinolone derivatives, this compound appears to inhibit bacterial DNA gyrase, disrupting DNA replication.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : The compound has shown potential to arrest the cell cycle at the G2/M phase in certain cancer cell lines.

Case Studies

In a study involving A549 cells, treatment with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability. The results were compared with standard chemotherapeutic agents like cisplatin, revealing that while both exhibited cytotoxicity, the compound showed a more favorable selectivity index towards cancer cells compared to non-cancerous cells.

Properties

Molecular Formula |

C13H10ClNO4 |

|---|---|

Molecular Weight |

279.67 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methoxy]-4-oxo-1H-pyridine-2-carboxylic acid |

InChI |

InChI=1S/C13H10ClNO4/c14-9-3-1-8(2-4-9)7-19-12-6-15-10(13(17)18)5-11(12)16/h1-6H,7H2,(H,15,16)(H,17,18) |

InChI Key |

PVAHPGGPHVRQKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1COC2=CNC(=CC2=O)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.